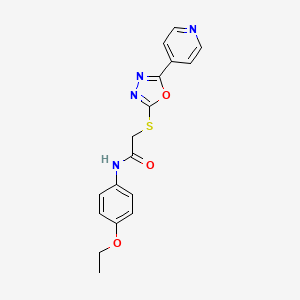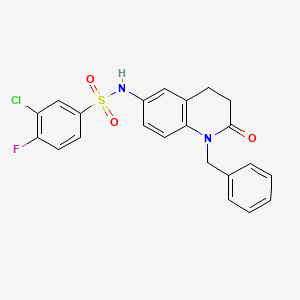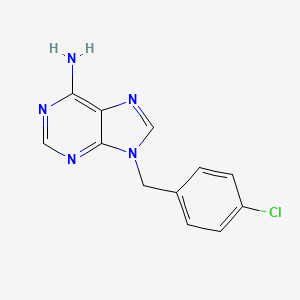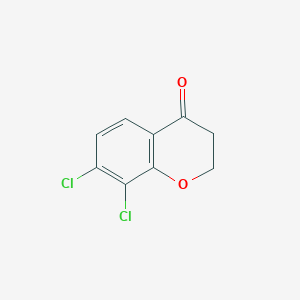
N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
One of the prominent scientific research applications of N-(4-ethoxyphenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives includes their potential in anticancer treatments. For instance, the synthesis and evaluation of novel 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole have demonstrated cytotoxicity on various cancer cell lines, such as PANC-1, HepG2, and MCF7, showcasing significant potential in anticancer research (Vinayak et al., 2014). These compounds were characterized by various spectroscopic methods and showed a range of cytotoxic effects, with some exhibiting high cytotoxicity on specific cell lines, indicating the potential for targeted cancer therapies.
Pharmacological Evaluation
Another avenue of application lies in the pharmacological evaluation of heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazoles. These compounds have been assessed for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Specific derivatives have shown binding and moderate inhibitory effects across various assays, with notable affinity and effects related to COX-2 and 5-LOX inhibition, suggesting their potential use in pain management and inflammation reduction (Faheem, 2018).
Antimicrobial Activities
The synthesis of thiazoles and their derivatives has been explored for antimicrobial applications. These compounds have been tested in vitro for activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and for antifungal activity against fungi like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This research points to the potential use of these compounds in treating various microbial infections, providing a basis for the development of new antimicrobial agents (Wardkhan et al., 2008).
Insecticidal Applications
Research into pyridine derivatives has also highlighted their utility as insecticides. Some pyridine derivatives have demonstrated significant toxicity against agricultural pests, such as the cowpea aphid, Aphis craccivora. These findings suggest the potential for developing new, effective insecticidal agents that can protect crops from pests, contributing to agricultural sustainability (Bakhite et al., 2014).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-23-14-5-3-13(4-6-14)19-15(22)11-25-17-21-20-16(24-17)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFMNCWLZGHJOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)
![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)




![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)



![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2384686.png)

